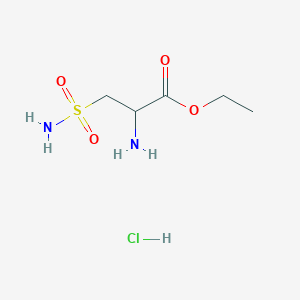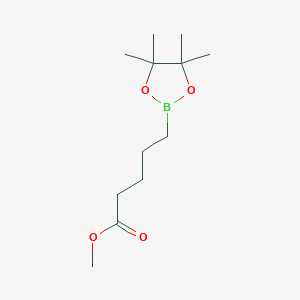
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-N,N-dimethylcyclohexane-1-carboxamide (DFDMC) is a fluorinated carboxamide compound that has been studied for its potential applications in various scientific research fields. DFDMC is an organofluorine compound that has been found to possess unique properties which make it an attractive molecule for use in laboratory experiments. It has been used in a wide range of research areas, including but not limited to biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide has been found to act as an inhibitor of the enzyme cytochrome P450 (CYP) 3A4. CYP3A4 is an enzyme that is involved in the metabolism of many drugs and other compounds. By inhibiting this enzyme, this compound can alter the metabolism of drugs and other compounds, thus altering the pharmacokinetics of those compounds. This can be used to study the metabolism of drugs in the body and to study the effects of environmental pollutants on human health.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In laboratory experiments, this compound has been found to act as an inhibitor of the enzyme CYP3A4. This can lead to changes in the metabolism of drugs and other compounds, which can lead to changes in the pharmacokinetics of those compounds. Additionally, this compound has been found to have an effect on the expression of certain genes, which can lead to changes in the expression of proteins and other molecules in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used as an inhibitor of the enzyme CYP3A4. Additionally, it has been found to have an effect on the expression of certain genes, which can be useful in studying the effects of environmental pollutants on human health. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable, and it can decompose in the presence of light or heat. Additionally, it can cause irritation to the skin and eyes, and it can be toxic if inhaled or ingested.
Direcciones Futuras
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide has potential applications in a variety of scientific research fields. It can be used to study the metabolism of drugs and other compounds, as well as the effects of environmental pollutants on human health. Additionally, it can be used to study the mechanisms of action of various drugs and to study the expression of certain genes. Future research could focus on further understanding the biochemical and physiological effects of this compound, as well as exploring new methods of synthesis and new applications for this compound. Additionally, further research could focus on the development of safer and more stable forms of this compound for use in laboratory experiments.
Métodos De Síntesis
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide can be synthesized using a variety of chemical reactions. The most common method of synthesis involves a Friedel-Crafts reaction, which is a type of electrophilic aromatic substitution. In this reaction, a chloroformate ester is reacted with a Lewis acid catalyst to form the desired product. Other methods of synthesis include the use of an amine-catalyzed reaction and the use of an acid-catalyzed reaction.
Aplicaciones Científicas De Investigación
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide has been used in a wide range of scientific research applications. It has been used in studies of the structure and function of proteins, as well as in studies of the metabolism of drugs and other compounds. It has also been used in the study of the mechanisms of action of various drugs and in the study of the pharmacokinetics of drugs. Additionally, this compound has been used in the study of the effects of environmental pollutants on human health.
Propiedades
IUPAC Name |
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO/c1-12(2)8(13)7-3-5-9(10,11)6-4-7/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOCCGUBDHDWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6618014.png)
![1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B6618022.png)

![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)
![5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol](/img/structure/B6618054.png)


![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)
![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)
![2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6618084.png)
![1-[(difluoromethyl)sulfanyl]-4-fluorobenzene](/img/structure/B6618086.png)
